Chloro(diethyl)[(4-methylphenyl)sulfanyl]silane
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Overview
Description
Chloro(diethyl)[(4-methylphenyl)sulfanyl]silane is an organosilicon compound that features a silicon atom bonded to a chlorine atom, two ethyl groups, and a (4-methylphenyl)sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(diethyl)[(4-methylphenyl)sulfanyl]silane typically involves the reaction of diethylchlorosilane with 4-methylthiophenol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. A common synthetic route is as follows:
Reactants: Diethylchlorosilane and 4-methylthiophenol.
Solvent: Anhydrous toluene or another suitable non-polar solvent.
Catalyst: A base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Chloro(diethyl)[(4-methylphenyl)sulfanyl]silane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as alkoxides, amines, or thiolates.
Oxidation Reactions: The (4-methylphenyl)sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium alkoxides or amines in anhydrous solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include various substituted silanes.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced silanes with different substituents.
Scientific Research Applications
Chloro(diethyl)[(4-methylphenyl)sulfanyl]silane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Chloro(diethyl)[(4-methylphenyl)sulfanyl]silane involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The silicon-chlorine bond is particularly reactive, allowing for substitution reactions. The (4-methylphenyl)sulfanyl group can participate in oxidation and reduction reactions, making the compound versatile in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
Chloro(dimethyl)[(4-methylphenyl)sulfanyl]silane: Similar structure but with methyl groups instead of ethyl groups.
Chloro(diethyl)[(phenyl)sulfanyl]silane: Similar structure but without the methyl group on the phenyl ring.
Chloro(diethyl)[(4-methoxyphenyl)sulfanyl]silane: Similar structure but with a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
Chloro(diethyl)[(4-methylphenyl)sulfanyl]silane is unique due to the combination of its ethyl groups and the (4-methylphenyl)sulfanyl group. This combination imparts specific reactivity and properties that can be leveraged in various chemical syntheses and applications.
Properties
CAS No. |
62474-47-9 |
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Molecular Formula |
C11H17ClSSi |
Molecular Weight |
244.86 g/mol |
IUPAC Name |
chloro-diethyl-(4-methylphenyl)sulfanylsilane |
InChI |
InChI=1S/C11H17ClSSi/c1-4-14(12,5-2)13-11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 |
InChI Key |
FBZOIBHHSIBXGA-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(SC1=CC=C(C=C1)C)Cl |
Origin of Product |
United States |
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